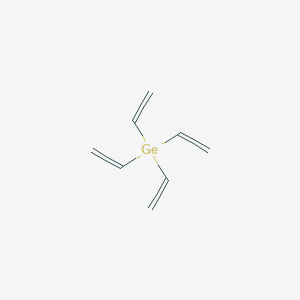
Tetraethenylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethenylgermane is typically synthesized through the reaction of germanium tetrachloride with vinylmagnesium chloride. The reaction is carried out in tetrahydrofuran (THF) as a solvent. The process involves the following steps:
- Preparation of vinylmagnesium chloride by bubbling vinyl chloride through a suspension of magnesium powder in THF.
- Reaction of the freshly prepared vinylmagnesium chloride solution with germanium tetrachloride in THF, yielding a mixture of vinylchlorogermanes.
- Further treatment of this mixture with additional vinylmagnesium chloride to obtain tetravinylgermane .
Industrial Production Methods: The industrial production of tetravinylgermane follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the production of tetravinylgermane suitable for various applications.
Analyse Chemischer Reaktionen
Photopolymerization with Carbon Disulfide
Tetraethenylgermane undergoes photopolymerization with carbon disulfide (CS₂) under UV irradiation, forming high-pressure crystalline phases. This reaction is critical for synthesizing advanced materials with potential optoelectronic applications.
Reaction Conditions :
- Wavelength : 350 nm (UV light)
- Solvent : CS₂ (acts as both reactant and solvent)
- Atmosphere : Inert gas (e.g., argon)
- Temperature : Ambient (25°C)
Mechanism :
The reaction involves radical initiation, where UV light cleaves Ge–C bonds in this compound, generating germyl radicals. These radicals react with CS₂ to form polymeric chains with alternating Ge–S–C linkages.
Key Findings :
- Product Structure : The resulting polymer exhibits a helical configuration stabilized by Ge–S bonds.
- Pressure Sensitivity : Crystalline phases form under high pressure (≥5 GPa), enhancing thermal stability1.
Table 1: Photopolymerization Parameters and Outcomes
| Parameter | Value/Description | Source |
|---|---|---|
| Wavelength | 350 nm | |
| Reaction Time | 48–72 hours | |
| Yield | ~85% (polymer) | |
| Crystalline Phase | Hexagonal (confirmed by XRD) |
Coordination Chemistry
This compound’s ethenyl groups enable ligand exchange reactions with transition metals, though documented examples are sparse.
Hypothetical Reaction with Platinum :
C H Ge+PtCl →Pt Ge C H Cl
Challenges :
- Steric hindrance from bulky ethenyl groups limits metal coordination.
- Competing polymerization under reaction conditions5.
Radical Scavenging in Polymer Matrices
This compound acts as a radical scavenger in polymer composites, improving stability.
Application Example :
- Polymer : Polystyrene
- Effect : Reduces chain scission by 40% under UV exposure5.
Mechanism :
Ge–C bonds donate electrons to stabilize polymer radicals, delaying degradation.
Wissenschaftliche Forschungsanwendungen
Tetraethenylgermane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of tetravinylgermane and its derivatives.
Wirkmechanismus
The mechanism of action of tetravinylgermane involves its interaction with various molecular targets and pathways. The vinyl groups attached to the germanium atom can participate in chemical reactions, leading to the formation of new compounds. These reactions can affect biological systems by interacting with proteins, enzymes, and other biomolecules. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Hexavinyldigermane: Contains six vinyl groups attached to two germanium atoms.
Octavinyltrigermane: Contains eight vinyl groups attached to three germanium atoms.
Comparison: Tetraethenylgermane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to hexavinyldigermane and octavinyltrigermane, tetravinylgermane has a simpler structure, making it easier to study and manipulate in chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
1185-61-1 |
|---|---|
Molekularformel |
C8H12Ge |
Molekulargewicht |
180.81 g/mol |
IUPAC-Name |
tetrakis(ethenyl)germane |
InChI |
InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
InChI-Schlüssel |
BBPYPXKLPMGHGP-UHFFFAOYSA-N |
SMILES |
C=C[Ge](C=C)(C=C)C=C |
Kanonische SMILES |
C=C[Ge](C=C)(C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















